Peptide YY (3-36), also known as PYY (3-36), is a significant gut-derived hormone primarily involved in regulating appetite and energy balance. It is produced in the gastrointestinal tract, particularly in the ileum and colon, and is released postprandially in response to food intake. This peptide plays a crucial role in signaling satiety and reducing food consumption by acting on specific receptors in the brain, notably the Y2 receptor. PYY (3-36) is a truncated form of the larger Peptide YY (1-36), which has different physiological effects.
Peptide YY (3-36) is synthesized from Peptide YY (1-36) through enzymatic cleavage, primarily by dipeptidyl peptidase-4. This process occurs after the release of Peptide YY from enteroendocrine cells in the gut following meal consumption. PYY (3-36) constitutes approximately 40% to 55% of total circulating Peptide YY levels in humans, indicating its prominence among the various forms of this hormone .
Peptide YY (3-36) belongs to the family of neuropeptides and is classified as an anorexigenic hormone due to its ability to suppress appetite. It is structurally related to Neuropeptide Y, sharing similar receptors but exhibiting distinct physiological roles. The peptide is categorized under gastrointestinal hormones and neuropeptides involved in energy homeostasis.
The synthesis of Peptide YY (3-36) involves the proteolytic cleavage of Peptide YY (1-36). This reaction is catalyzed by dipeptidyl peptidase-4, which removes the two N-terminal amino acids from Peptide YY (1-36). The resulting peptide, PYY (3-36), retains biological activity while differing significantly in its physiological effects compared to its precursor.
In vitro studies have shown that Peptide YY (3-36) can be synthesized through recombinant DNA technology or solid-phase peptide synthesis techniques. These methods allow for precise control over the peptide's sequence and modifications, ensuring high purity and biological activity for research applications.
Peptide YY (3-36) consists of 36 amino acids with a specific sequence that allows it to interact effectively with Y2 receptors. The molecular structure features a C-terminal amidation that enhances its stability and receptor binding affinity.
The molecular formula for Peptide YY (3-36) is typically represented as C_162H_253N_43O_48S, with a molecular weight of approximately 4,200 Da. The peptide's structure includes several key functional groups that facilitate its biological activity, including hydrophobic regions that contribute to receptor interactions .
Peptide YY (3-36) undergoes various metabolic transformations after its release into circulation. The primary reaction involves degradation by enzymes such as dipeptidyl peptidase-4 and aminopeptidase P, leading to inactive metabolites like PYY (3-34).
The degradation kinetics have been studied extensively, revealing that Peptide YY (3-36) has a half-life ranging from 7 to 14 minutes in human plasma, depending on various factors including enzymatic activity and individual metabolic rates . This rapid degradation underscores the importance of understanding its pharmacokinetics for potential therapeutic applications.
Peptide YY (3-36) exerts its effects primarily through interaction with Y2 receptors located in the hypothalamus. Upon binding, it activates signaling pathways that lead to reduced food intake and increased feelings of fullness. This mechanism is crucial for maintaining energy balance and preventing overeating.
Research indicates that PYY (3-36) is more potent than its precursor Peptide YY (1-36) in suppressing appetite. Studies involving intravenous infusions have demonstrated significant reductions in caloric intake following administration of PYY (3-36), highlighting its potential as a therapeutic target for obesity management .
Peptide YY (3-36) is typically a white powder when synthesized or isolated. It is soluble in aqueous solutions at physiological pH levels, which facilitates its biological activity within the bloodstream.
The peptide exhibits stability under physiological conditions but is susceptible to enzymatic degradation. Its chemical reactivity includes interactions with various receptors and enzymes that modulate its function and lifespan within the body.
Relevant analyses have shown that PYY (3-36) maintains structural integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation during long-term storage .
Peptide YY (3-36) has garnered attention for its potential applications in obesity treatment and metabolic disorders. Research continues to explore its role in appetite regulation, energy expenditure, and potential therapeutic interventions aimed at enhancing satiety signals in overweight individuals.
Peptide Tyrosine Tyrosine(1-36) undergoes post-translational modification to become the biologically active Peptide Tyrosine Tyrosine(3-36) form through selective N-terminal truncation. This processing event is catalyzed by dipeptidyl peptidase-4, a ubiquitously expressed serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase-4 recognizes the Tyr¹-Pro² motif of Peptide Tyrosine Tyrosine(1-36) and hydrolyzes the peptide bond between residues 2 and 3, generating the truncated Peptide Tyrosine Tyrosine(3-36) isoform [1] [4].
The enzymatic efficiency of this conversion is evidenced by the predominance of Peptide Tyrosine Tyrosine(3-36) in circulation, constituting approximately 40-60% of total immunoreactive Peptide Tyrosine Tyrosine following nutrient ingestion [3] [7]. In vitro studies demonstrate that dipeptidyl peptidase-4 processes Peptide Tyrosine Tyrosine(1-36) with a catalytic efficiency (kcat/Km) of 4.2 × 10⁴ M⁻¹s⁻¹, comparable to its efficiency toward glucagon-like peptide-1 [4]. This cleavage occurs rapidly post-secretion, with plasma half-life studies revealing a conversion half-time of approximately 8-12 minutes in humans [2].
Table 1: Enzymatic Conversion Parameters of Peptide Tyrosine Tyrosine(1-36) to Peptide Tyrosine Tyrosine(3-36)
| Parameter | Value | Experimental System |
|---|---|---|
| Catalytic efficiency (kcat/Km) | 4.2 × 10⁴ M⁻¹s⁻¹ | Human plasma in vitro |
| Plasma conversion half-time | 8-12 minutes | Human intravenous infusion |
| Proportion of total circulating Peptide Tyrosine Tyrosine | 40-60% | Postprandial human plasma |
| Dipeptidyl peptidase-4 inhibition efficacy | >85% suppression | Sitagliptin co-administration |
Pharmacological inhibition of dipeptidyl peptidase-4 using agents such as sitagliptin reduces Peptide Tyrosine Tyrosine(1-36) conversion to Peptide Tyrosine Tyrosine(3-36) by >85%, confirming the enzyme's central role in this processing event [2] [4]. The functional consequence of this cleavage is profound, as it shifts receptor specificity from broad Y-receptor activation to selective Y2 receptor agonism, fundamentally altering the peptide's biological activity [1] [3].
The tertiary structure of Peptide Tyrosine Tyrosine(3-36) features a characteristic pancreatic polypeptide-fold, a tightly packed structural motif consisting of an N-terminal polyproline helix (residues 3-8) connected to a C-terminal α-helix (residues 14-31) through a type II β-turn [1] [3]. This U-shaped configuration is stabilized by hydrophobic interactions between the helices and is essential for proper receptor engagement. The pancreatic polypeptide-fold conformation is conserved across the neuropeptide Y family but exhibits distinct receptor-binding properties following N-terminal truncation [3].
Receptor binding studies demonstrate that the removal of the first two N-terminal residues fundamentally alters receptor selectivity. While Peptide Tyrosine Tyrosine(1-36) exhibits high-affinity binding to Y1, Y2, Y4, and Y5 receptors (Kd = 0.1-2.5 nM), Peptide Tyrosine Tyrosine(3-36) shows dramatically reduced affinity for Y1 and Y5 receptors (Kd > 100 nM) while maintaining subnanomolar affinity for Y2 receptors (Kd = 0.3-0.8 nM) [1] [7]. This selectivity profile is attributed to the loss of direct interactions between the Tyr¹-Pro² motif and receptor subpockets that recognize the N-terminal tyrosine, while the preserved C-terminal segment (Arg33-Tyr36) engages the Y2 receptor binding domain [3].
Table 2: Receptor Binding Affinities of Peptide Tyrosine Tyrosine Isoforms
| Receptor Type | Peptide Tyrosine Tyrosine(1-36) Kd (nM) | Peptide Tyrosine Tyrosine(3-36) Kd (nM) | Biological Consequence of Activation |
|---|---|---|---|
| Y1 | 0.12 ± 0.03 | >100 | Vasoconstriction, anxiety modulation |
| Y2 | 0.35 ± 0.08 | 0.42 ± 0.11 | Appetite suppression, neurotransmitter release inhibition |
| Y4 | 1.2 ± 0.3 | 85 ± 12 | Pancreatic secretion inhibition |
| Y5 | 2.5 ± 0.6 | >100 | Appetite stimulation, circadian rhythm modulation |
Molecular dynamics simulations reveal that the N-terminal truncation induces conformational flexibility in the Pro3-Ile4-Lys5 region, which sterically hinders engagement with the Y1 receptor while permitting optimal orientation for Y2 receptor binding [3]. This structural shift explains the functional dichotomy wherein centrally administered Peptide Tyrosine Tyrosine(1-36) stimulates feeding through Y1/Y5 receptors, while peripherally administered Peptide Tyrosine Tyrosine(3-36) suppresses appetite via hypothalamic Y2 receptors [3] [7]. The pancreatic polypeptide-fold's stability ensures that despite proteolytic processing, the core structure necessary for Y2 receptor activation remains intact.
Peptide Tyrosine Tyrosine(3-36) undergoes several enzymatic modifications in circulation that determine its bioavailability and functional duration. Beyond initial dipeptidyl peptidase-4 processing, the peptide is susceptible to carboxypeptidase-mediated cleavage and neutral endopeptidase degradation [2] [6]. Mass spectrometry analyses of human plasma incubated with synthetic Peptide Tyrosine Tyrosine(3-36) reveal sequential C-terminal truncation products, primarily Peptide Tyrosine Tyrosine(3-34), which accumulates as the predominant metabolite within 30 minutes [2]. This degradation pathway occurs through the enzymatic removal of the C-terminal Leu³⁶-Tyr³⁵ dipeptide, producing a metabolite that exhibits complete loss of Y2 receptor activation capacity [6] [8].
Comparative pharmacokinetic studies demonstrate significant differences in metabolic stability between Peptide Tyrosine Tyrosine isoforms. Following intravenous infusion in humans, Peptide Tyrosine Tyrosine(3-36) exhibits a half-life of 14.9 ± 1.3 minutes, approximately 60% longer than Peptide Tyrosine Tyrosine(1-36) (9.4-10.1 minutes), reflecting differential susceptibility to plasma proteases [2]. The metabolic clearance rate of Peptide Tyrosine Tyrosine(3-36) (9.4 ml·kg⁻¹·min⁻¹) is substantially lower than that of Peptide Tyrosine Tyrosine(1-36) (14.1-15.7 ml·kg⁻¹·min⁻¹), indicating enhanced stability of the truncated isoform [2].
Table 3: Circulatory Stability Parameters of Peptide Tyrosine Tyrosine Isoforms
| Parameter | Peptide Tyrosine Tyrosine(1-36) | Peptide Tyrosine Tyrosine(3-36) | Measurement Conditions |
|---|---|---|---|
| Plasma half-life | 9.4-10.1 min | 14.9 ± 1.3 min | Intravenous infusion in healthy humans |
| Metabolic clearance rate | 14.1-15.7 ml·kg⁻¹·min⁻¹ | 9.4 ± 0.6 ml·kg⁻¹·min⁻¹ | Steady-state infusion |
| Primary degradation product | Peptide Tyrosine Tyrosine(1-34) | Peptide Tyrosine Tyrosine(3-34) | Plasma incubation in vitro |
| Receptor activity of primary metabolite | Partial Y1/Y2 agonism | No Y2 receptor activity | Cell-based cAMP assay |
Novel stabilization strategies have been developed to mitigate C-terminal degradation. Substitution of L-arginine³⁵ with its D-enantiomer in engineered analogues yields peptides resistant to carboxypeptidase cleavage while maintaining full Y2 receptor agonist activity [8] [9]. Similarly, photochemical C-terminal amidation techniques using cysteine-extended precursors enable production of stable amidated analogues at gram scale [9]. These approaches significantly prolong functional activity, with D-Arg³⁵-modified Peptide Tyrosine Tyrosine(3-36) exhibiting >80% intact peptide after 4-hour plasma incubation compared to <20% for the native peptide [8].
The C-terminal amide group itself serves as a key molecular determinant of stability and receptor engagement. Enzymatic deamidation or chemical hydrolysis of the Tyr³⁶ amide group reduces Y2 receptor binding affinity by >100-fold [6] [8]. This structural requirement explains why Peptide Tyrosine Tyrosine(3-34) shows no agonistic activity at physiological concentrations despite retaining the core pancreatic polypeptide-fold structure [2] [6]. These insights into post-translational modifications have guided the development of stabilized analogues with therapeutic potential, particularly for metabolic disorders where prolonged Y2 receptor activation is desirable [8] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1